6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 2-fluorobenzaldehyde in the presence of a chlorinating agent. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
- 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C13H8ClFN2 |
---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
6-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
HBDZZWQITQZBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
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